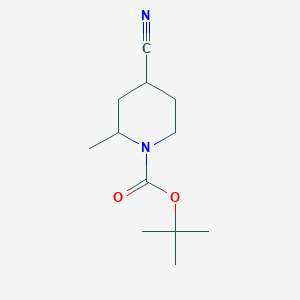
2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(4-methylphenyl)nicotinic acid (HMPA) is an organic compound with a variety of applications in scientific research. HMPA is a derivative of nicotinic acid and is known to exhibit biological activity. It is widely used in laboratory experiments as a reagent and a building block for synthesizing other compounds.
Scientific Research Applications
2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including studies of enzyme inhibition, as a substrate for enzyme reactions, and as a model compound for studying the structure and function of proteins. It has also been used in studies of cell signaling pathways and in drug discovery.
Mechanism of Action
2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% is known to interact with various proteins and enzymes in the body. It binds to specific sites on the proteins, altering their structure and function. In some cases, 2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% can also act as an inhibitor of enzymes, interfering with their ability to catalyze reactions.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been demonstrated to inhibit the activity of a number of enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to reduce inflammation and to have anti-cancer activity.
Advantages and Limitations for Lab Experiments
2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a reagent or a building block for synthesizing other compounds. It also has a wide range of applications in scientific research. However, 2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% is not suitable for use in drug development due to its low solubility in water and its potential toxicity.
Future Directions
The potential applications of 2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% in scientific research are vast. Possible future directions for research include further studies of enzyme inhibition, investigations into the structure and function of proteins, and the development of new compounds based on 2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95%. Additionally, 2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% could be studied for its potential to treat various diseases, such as cancer and inflammation. Other possible future directions include the development of new synthesis methods for 2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% and the exploration of its use in drug discovery.
Synthesis Methods
2-Hydroxy-5-(4-methylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid through the use of a Friedel-Crafts alkylation reaction. This reaction involves the substitution of an alkyl group (in this case, a 4-methylphenyl group) for a hydrogen atom. The reaction is catalyzed by an acid, such as aluminum chloride, and the product is purified by recrystallization.
properties
IUPAC Name |
5-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)10-6-11(13(16)17)12(15)14-7-10/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDVXQBMXUHDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604831 |
Source


|
| Record name | 5-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-09-4 |
Source


|
| Record name | 5-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)
